![molecular formula C13H11FO3S B2675909 Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate CAS No. 338417-95-1](/img/structure/B2675909.png)
Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate
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Overview
Description
“Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 338417-95-1 . It has a molecular weight of 266.29 . The IUPAC name for this compound is methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate” is 1S/C13H11FO3S/c1-16-13(15)12-11(6-7-18-12)17-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate” has a boiling point of 90-91 degrees . It is stored at ambient temperature . More detailed physical and chemical properties might be available from specialized databases or scientific literature.Scientific Research Applications
Medicinal Chemistry and Drug Development
Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate exhibits potential as a building block for designing novel pharmaceuticals. Researchers explore its structural modifications to create analogs with improved bioactivity. By incorporating this compound into drug scaffolds, scientists aim to enhance therapeutic efficacy, reduce side effects, and target specific biological pathways .
Anticancer Agents
Thiophene derivatives, including Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate, have attracted interest due to their cytotoxic properties. Researchers investigate their impact on cancer cell lines, aiming to develop potent anticancer agents. The compound’s unique structure may interact with cellular components, leading to apoptosis or cell cycle arrest .
Organic Electronics and Optoelectronics
Thiophenes play a crucial role in organic semiconductors. Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate could serve as a precursor for synthesizing conjugated polymers or small molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Its electron-rich thiophene core contributes to charge transport properties .
Safety and Hazards
properties
IUPAC Name |
methyl 3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3S/c1-16-13(15)12-11(6-7-18-12)17-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUPKWHRUCKBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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